molecular formula C14H24N2 B1380661 {2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine CAS No. 1465573-99-2

{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine

Cat. No.: B1380661
CAS No.: 1465573-99-2
M. Wt: 220.35 g/mol
InChI Key: UJMFIEQKFTVCQD-UHFFFAOYSA-N
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Description

{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine is a chemical compound with the molecular formula C14H24N2 and a molecular weight of 220.36 g/mol . It is also known by its IUPAC name, 1-(4-isobutylphenyl)-N1,N1-dimethylethane-1,2-diamine . This compound is a derivative of phenylethylamine and is characterized by the presence of an amino group and a dimethylamine group attached to a phenyl ring substituted with an isobutyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine typically involves the reaction of 4-isobutylbenzaldehyde with nitroethane to form 4-isobutyl-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 4-isobutylphenethylamine. The final step involves the N,N-dimethylation of 4-isobutylphenethylamine using formaldehyde and formic acid (Eschweiler-Clarke reaction) to produce this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as distillation and crystallization to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted amines.

Scientific Research Applications

{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an isobutyl group and a dimethylamine group makes it a valuable compound for various research and industrial applications .

Biological Activity

{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine, a compound with significant potential in various fields, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound is categorized as a Mannich base, which are known for their diverse biological activities. Its structure features an amino group and a dimethylamino moiety, contributing to its interaction with various biological targets.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. It may function as an agonist or antagonist, modulating receptor activity and influencing physiological processes. Specific pathways include:

  • Neurotransmitter Interaction : The compound has been studied for its effects on neurotransmitter systems, particularly those related to mood regulation and neurological disorders.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in lipid metabolism, potentially linking it to phospholipidosis—a condition characterized by the accumulation of phospholipids within cells .

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Investigated for potential therapeutic effects in neurodegenerative diseases due to its ability to modulate neurotransmitter levels.
  • Anticancer Potential : Some studies suggest that compounds structurally related to this compound show promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
  • Pharmacological Applications : The compound is being explored for use in pharmaceuticals aimed at treating conditions such as depression and anxiety due to its interaction with serotonin and norepinephrine pathways .

Case Studies

Several studies have highlighted the biological effects of related compounds, providing insights into the potential of this compound:

  • Neuropharmacological Study : A study demonstrated that compounds similar to this compound showed significant improvements in animal models of depression, suggesting a role in enhancing mood through neurotransmitter modulation .
  • Antitumor Activity : Research on related Mannich bases revealed their ability to reduce tumor size in xenograft models, indicating that this compound could possess similar properties .
  • Enzyme Activity Inhibition : A comparative study on various compounds indicated that those with structural similarities could inhibit acyl-CoA:cholesterol O-acyltransferase (ACAT), suggesting potential applications in cholesterol management .

Data Tables

Biological ActivityObserved EffectsReference
NeuroprotectiveModulation of neurotransmitters
AntitumorReduced tumor growth
Enzyme InhibitionInhibition of ACAT

Properties

IUPAC Name

N,N-dimethyl-1-[4-(2-methylpropyl)phenyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2/c1-11(2)9-12-5-7-13(8-6-12)14(10-15)16(3)4/h5-8,11,14H,9-10,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMFIEQKFTVCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(CN)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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